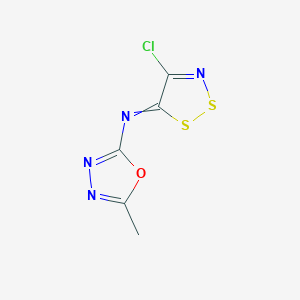
Mono tfa salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono trifluoroacetate salt, commonly referred to as mono trifluoroacetic acid salt, is a compound derived from trifluoroacetic acid. Trifluoroacetic acid is a simple fluorinated derivative of acetic acid, characterized by its strong acidity and high dielectric constant. Mono trifluoroacetate salt is widely used in various chemical processes due to its unique properties, including its ability to act as an effective acid catalyst and its resistance to photochemical and environmental degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mono trifluoroacetate salt is typically synthesized through the neutralization of trifluoroacetic acid with a suitable base. The reaction involves the following steps:
Neutralization Reaction: Trifluoroacetic acid is reacted with a base such as sodium hydroxide or potassium hydroxide to form the corresponding trifluoroacetate salt. [ \text{CF}_3\text{COOH} + \text{NaOH} \rightarrow \text{CF}_3\text{COONa} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of mono trifluoroacetate salt involves large-scale neutralization reactions using industrial-grade reagents. The process is optimized for high yield and purity, and typically involves continuous monitoring and control of reaction conditions such as temperature, pH, and concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions
Mono trifluoroacetate salt undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The salt can undergo hydrolysis to regenerate trifluoroacetic acid and the corresponding base.
Condensation Reactions: It can participate in condensation reactions to form esters and other derivatives.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Water, methanol, ethanol.
Major Products Formed
Trifluoroacetic Acid: Regenerated through hydrolysis.
Esters: Formed through condensation reactions with alcohols.
Substituted Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Mono trifluoroacetate salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and other derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of mono trifluoroacetate salt involves its ability to act as an acid catalyst in various chemical reactions. The trifluoroacetate group enhances the reactivity of substrates by stabilizing transition states and intermediates through its electron-withdrawing properties. This facilitates the formation of desired products with high efficiency and selectivity .
Vergleich Mit ähnlichen Verbindungen
Mono trifluoroacetate salt can be compared with other similar compounds such as:
Trifluoroacetic Acid: While both compounds share similar properties, the salt form is more stable and easier to handle in various chemical processes.
Trichloroacetic Acid: Another halogenated acetic acid derivative, but with different reactivity and applications.
Perfluorooctanoic Acid: A longer-chain perfluorinated acid with distinct properties and uses in industrial applications.
Mono trifluoroacetate salt stands out due to its unique combination of strong acidity, stability, and versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C22H22F3N3O5 |
|---|---|
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
4-(1-methyl-2-oxoquinolin-4-yl)oxy-N-(4-methylpyridin-2-yl)butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H21N3O3.C2HF3O2/c1-14-9-10-21-18(12-14)22-19(24)8-5-11-26-17-13-20(25)23(2)16-7-4-3-6-15(16)17;3-2(4,5)1(6)7/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,21,22,24);(H,6,7) |
InChI-Schlüssel |
JAOINXWEFKZYIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)NC(=O)CCCOC2=CC(=O)N(C3=CC=CC=C32)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((S)-1-((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl)ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10768710.png)
![5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 2,3-dimethoxybenzoate](/img/structure/B10768719.png)
![2-{5-[3-(furan-2-ylmethyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10768720.png)

![4-[(1S)-1-[(1S,2R)-2-bicyclo[2.2.1]heptanyl]ethyl]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B10768728.png)
![6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10768736.png)
![6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10768744.png)

![6-(benzo[d][1,3]dioxol-5-yl)-N-((2-methylthiazol-4-yl)methyl)quinazolin-4-amine](/img/structure/B10768764.png)
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide](/img/structure/B10768772.png)


![6-(1,3-benzodioxol-5-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]quinazolin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B10768783.png)
![Benzenamine, N,N-dimethyl-4-[2-(1-oxido-2-pyridinyl)ethenyl]-](/img/structure/B10768785.png)
